Potassium octyl hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

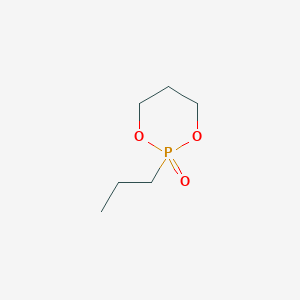

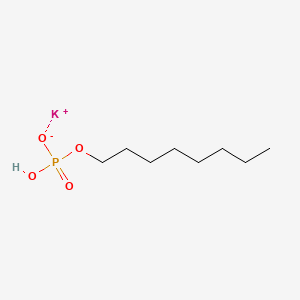

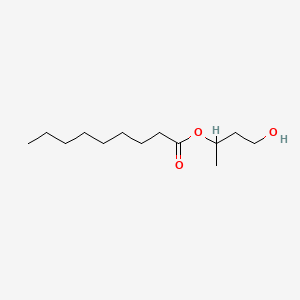

Potassium octyl hydrogen phosphate is an organophosphorus compound with the molecular formula C8H18KO4P. It is a potassium salt of octyl hydrogen phosphate, characterized by its amphiphilic nature, making it useful in various applications, particularly in surfactants and detergents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium octyl hydrogen phosphate can be synthesized through the reaction of octyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction typically proceeds as follows:

- Reaction of Octyl Alcohol with Phosphorus Oxychloride:

- Equation:

C8H17OH+POCl3→C8H17OPOCl2+HCl

- Neutralization with Potassium Hydroxide:

- Reagents: Potassium hydroxide

- Conditions: The intermediate product is then neutralized with an aqueous solution of potassium hydroxide.

- Equation:

C8H17OPOCl2+2KOH→C8H17OPO(OK)+2HCl

Reagents: Octyl alcohol, phosphorus oxychloride

Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Continuous Stirred Tank Reactors (CSTRs): To ensure thorough mixing and reaction completion.

- Purification Steps: Including filtration and crystallization to obtain the pure product.

Types of Reactions:

- Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of octyl alcohol and phosphoric acid.

- Substitution Reactions: It can participate in substitution reactions where the octyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

- Hydrolysis: Water, acidic or basic conditions.

- Substitution: Various alkyl or aryl halides, often in the presence of a catalyst.

Major Products Formed:

- Hydrolysis: Octyl alcohol and phosphoric acid.

- Substitution: New alkyl or aryl phosphates.

Chemistry:

- Surfactants: Due to its amphiphilic nature, it is used in the formulation of surfactants and detergents.

- Catalysis: It can act as a catalyst in certain organic reactions.

Biology and Medicine:

- Drug Delivery: Its amphiphilic properties make it useful in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.

Industry:

- Detergents and Cleaners: Widely used in industrial cleaning agents.

- Agriculture: Used as an adjuvant in pesticide formulations to enhance the efficacy of active ingredients.

Mecanismo De Acción

Potassium octyl hydrogen phosphate exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic substances. This property is crucial in its role as a surfactant, where it reduces surface tension and enhances the mixing of oil and water phases.

Molecular Targets and Pathways:

- Cell Membranes: It can interact with cell membranes, altering their permeability and facilitating the transport of molecules.

- Enzymatic Pathways: It may influence enzymatic pathways by altering the local environment around enzymes.

Comparación Con Compuestos Similares

- Potassium Hydrogen Phosphate (K2HPO4): A simpler phosphate salt used in fertilizers and food additives.

- Potassium Dihydrogen Phosphate (KH2PO4): Another phosphate salt with applications in agriculture and food industry.

Uniqueness:

- Amphiphilic Nature: Unlike simpler phosphate salts, potassium octyl hydrogen phosphate has a long alkyl chain, giving it unique surfactant properties.

- Versatility: Its ability to act as both a hydrophilic and hydrophobic agent makes it more versatile in applications compared to simpler phosphate salts.

This compound stands out due to its unique combination of properties, making it valuable in a wide range of scientific and industrial applications.

Propiedades

Número CAS |

52215-22-2 |

|---|---|

Fórmula molecular |

C8H18KO4P |

Peso molecular |

248.30 g/mol |

Nombre IUPAC |

potassium;octyl hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |

Clave InChI |

VMUBRIXOHLRVGV-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCOP(=O)(O)[O-].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)